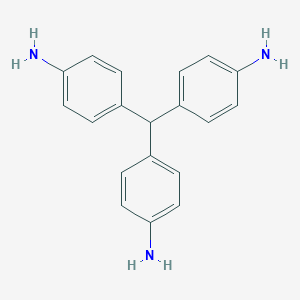

Tris(4-aminophenyl)methane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[bis(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H,20-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUMIBSPEHFSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203282 | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-61-8 | |

| Record name | 4,4′,4′′-Methylidynetris[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',4''-Methylidynetrianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneamine, 4,4',4''-methylidynetris- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-methylidynetrianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4',4''-METHYLIDYNETRIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF739T3GE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-aminophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-aminophenyl)methane, also known as 4,4',4''-methylidynetrianiline or Leucopararosaniline, is a trifunctional aromatic amine with significant applications in various fields of chemical synthesis.[1] Its unique tripodal structure makes it a valuable building block for the creation of complex molecular architectures such as dendrimers, hyperbranched polymers, and advanced porous materials like covalent organic frameworks (COFs).[1] In the pharmaceutical sector, it can serve as a scaffold for drug discovery and as a reagent in sophisticated synthetic pathways.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of a triphenylmethane (B1682552) core, followed by nitration and subsequent reduction of the nitro groups to primary amines.

Synthesis Workflow

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Triphenylmethanol

This procedure involves a Grignard reaction between phenylmagnesium bromide and ethyl benzoate.

-

Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a reflux condenser, a thermometer, and a dropping funnel. The apparatus is thoroughly dried.

-

Grignard Reagent Formation: Magnesium turnings (6.10 g, 251 mmol) are added to the flask. A solution of bromobenzene (33.0 g, 210 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 88 g) is added portion-wise to initiate the reaction. The reaction is controlled by external cooling to maintain a gentle reflux.

-

Reaction with Ester: After the magnesium has completely reacted, a solution of ethyl benzoate (15.01 g, 100 mmol) in THF (15 g) is added dropwise, maintaining the temperature at approximately 50°C.

-

Work-up: The reaction is quenched by the cautious addition of water, followed by 10 M HCl. The THF is removed by distillation, and the product is extracted with toluene. The organic layer is washed with sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield triphenylmethanol.

Step 2: Reduction of Triphenylmethanol to Triphenylmethane

-

A suspension of triphenylmethanol (3.27 g, 12.6 mmol) in acetic acid (40 mL) is prepared in a round-bottom flask with stirring.

-

Iodine (3.15 g, 12.4 mmol) is added to the suspension.

-

Hypophosphorous acid solution (50%, 6.5 mL) is added slowly.

-

The mixture is heated to 60°C, leading to the dissolution of the reactants.

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration, washed with water, and dried to give triphenylmethane.

Step 3: Synthesis of Tris(4-nitrophenyl)methane

-

Triphenylmethane is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid.

-

The reaction mixture is stirred while maintaining a low temperature to prevent over-nitration.

-

The reaction is quenched by pouring it onto ice.

-

The precipitated crude product is collected by filtration, washed with water until neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.

Step 4: Synthesis of this compound

The reduction of the nitro groups to amines can be achieved through various methods. One common method involves the use of tin(II) chloride dihydrate.

-

Tris(4-nitrophenyl)methane is dissolved in a suitable solvent such as ethanol.

-

An excess of tin(II) chloride dihydrate is added to the solution.

-

The mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is made basic by the addition of a sodium hydroxide (B78521) solution to precipitate tin salts.

-

The product is extracted with an organic solvent, and the solvent is evaporated to yield crude this compound.

-

The crude product is purified by recrystallization.

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 548-61-8 | [2][3] |

| Molecular Formula | C19H19N3 | [3][4] |

| Molecular Weight | 289.37 g/mol | [3] |

| Melting Point | 208 °C | [2][3][5] |

| Appearance | White to light yellow or pale purple solid | [2][6] |

Spectroscopic Data

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show distinct signals for the different carbon atoms in the molecule, including the central methine carbon and the aromatic carbons.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching of the primary amine |

| 3100 - 3000 | C-H stretching of the aromatic ring |

| 1650 - 1580 | N-H bending of the primary amine |

| 1600 - 1450 | C=C stretching of the aromatic ring |

| 1350 - 1250 | C-N stretching of the aromatic amine |

| 850 - 800 | C-H out-of-plane bending for 1,4-disubstituted aromatic ring |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 289.37.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to evaluate the thermal stability of this compound. TGA would show the decomposition temperature, while DSC would indicate the melting point and any other phase transitions.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The multi-step synthesis, involving the preparation of a triphenylmethane precursor, nitration, and final reduction, yields this versatile trifunctional amine. A comprehensive suite of analytical techniques is necessary to confirm the structure and purity of the final product. The detailed protocols and compiled data presented herein are intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development, facilitating the use of this compound in their respective applications.

References

A Comprehensive Technical Guide to Tris(4-aminophenyl)methane (CAS 548-61-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(4-aminophenyl)methane, a versatile triphenylmethane (B1682552) derivative with significant applications in polymer chemistry, materials science, and as a potential therapeutic agent. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental protocols and mechanistic insights.

Physicochemical Properties

This compound, also known as 4,4',4''-methylidynetris(aniline), is a trifunctional aromatic amine. Its core structure consists of a central methane (B114726) carbon atom bonded to three aminophenyl groups. This unique C3-symmetric architecture is the foundation of its utility as a building block for complex macromolecular structures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 548-61-8 | [1] |

| Molecular Formula | C₁₉H₁₉N₃ | [1] |

| Molecular Weight | 289.38 g/mol | [1] |

| Appearance | White to light yellow or pale purple solid/powder | [2] |

| Melting Point | 208 °C | [1] |

| Boiling Point | 540.9 °C at 760 mmHg (estimated) | |

| Density | 1.208 g/cm³ (estimated) | |

| Solubility | Sparingly soluble in water. Soluble in methanol (B129727) and DMSO. Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[3] | |

| pKa | 5.56 ± 0.25 (predicted) | |

| IUPAC Name | 4-[bis(4-aminophenyl)methyl]aniline |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a triphenylmethane precursor followed by the reduction of the resulting nitro-substituted intermediate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tris(4-nitrophenyl)methane (B11954918)

This procedure is adapted from the synthesis of related triphenylmethane derivatives.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place triphenylmethane. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude tris(4-nitrophenyl)methane will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol (B145695). The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Step 2: Reduction of Tris(4-nitrophenyl)methane to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized tris(4-nitrophenyl)methane in a suitable solvent such as ethanol or tetrahydrofuran (B95107) (THF).

-

Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel with hydrazine (B178648) hydrate.[4]

-

Reaction Conditions: If using SnCl₂/HCl, the reaction is typically heated under reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature or with gentle heating under a hydrogen atmosphere or in the presence of hydrazine hydrate.

-

Work-up: After the reaction is complete (monitored by TLC), if a metal/acid reducing system was used, the reaction mixture is cooled and made alkaline with a sodium hydroxide (B78521) solution to precipitate the tin hydroxides. The product is then extracted with an organic solvent like ethyl acetate. If catalytic hydrogenation was used, the catalyst is filtered off.

-

Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Applications

The trifunctional nature of this compound makes it a valuable monomer and cross-linking agent in polymer chemistry. Furthermore, its unique three-dimensional structure has led to its investigation as a biological inhibitor.

Polymer Chemistry: Building Block for Hyperbranched Polymers and Networks

This compound serves as an A₃-type monomer in A₂ + B₃ polycondensation reactions, leading to the formation of highly branched polymers, including dendrimers and hyperbranched polymers.[5] These materials are of interest for applications in coatings, additives, and drug delivery due to their unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.

Diagram 2: Role in Hyperbranched Polymer Synthesis

Caption: this compound as a trifunctional monomer in polymer synthesis.

Experimental Protocol: Synthesis of a Hyperbranched Polyimide

-

Monomer Preparation: Dry this compound and a dianhydride monomer (e.g., pyromellitic dianhydride) under vacuum before use.

-

Polycondensation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

-

Addition of Dianhydride: Add the dianhydride monomer portion-wise to the stirred solution. The molar ratio of the monomers is crucial for controlling the molecular weight and degree of branching.

-

Poly(amic acid) Formation: Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor.

-

Imidization: The poly(amic acid) solution is then subjected to thermal or chemical imidization. For thermal imidization, the solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour. For chemical imidization, a dehydrating agent such as acetic anhydride (B1165640) and a catalyst like pyridine (B92270) are added to the poly(amic acid) solution and stirred at room temperature.

-

Isolation: The resulting hyperbranched polyimide is then isolated by precipitation in a non-solvent like methanol, filtered, washed, and dried under vacuum.

Drug Development: Inhibition of Hepatitis C Virus (HCV) Helicase

This compound has been identified as a weak inhibitor of the Hepatitis C virus (HCV) NS3 helicase, an enzyme essential for viral replication.[3] It is believed to act as an allosteric inhibitor, binding to a site adjacent to the ATP-binding pocket, which induces a conformational change that disrupts the enzyme's function.[3]

Table 2: In Vitro Activity against HCV Helicase

| Assay | Result |

| HCV Helicase Inhibition | 30% inhibition at 100 µM |

| IC₅₀ | 2.3 µM (in some studies) |

Diagram 3: Mechanism of HCV NS3 Helicase Inhibition

Caption: Inhibition of HCV NS3 helicase by this compound disrupts viral replication.

Experimental Protocol: HCV NS3 Helicase Activity Assay (Molecular Beacon-Based)

This protocol is a generalized representation of a molecular beacon helicase assay.

-

Assay Components:

-

NS3 Helicase: Purified recombinant HCV NS3 helicase.

-

Molecular Beacon Substrate: A dual-labeled DNA or RNA oligonucleotide that forms a hairpin structure, with a fluorophore on one end and a quencher on the other. This is annealed to a longer complementary strand with a 3' overhang for helicase loading.[6]

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.[7]

-

ATP: As the energy source for the helicase.

-

Test Compound: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

In a microplate well, pre-incubate the NS3 helicase with varying concentrations of this compound in the assay buffer for a short period at 37 °C.

-

Initiate the reaction by adding the molecular beacon substrate and ATP.

-

As the helicase unwinds the duplex, the molecular beacon strand is released and forms its hairpin structure, bringing the fluorophore and quencher into proximity and causing a decrease in fluorescence.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of the helicase reaction from the change in fluorescence over time.

-

Determine the percentage of inhibition at each concentration of the test compound relative to a DMSO control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Other Applications

-

Dye Synthesis: As a trifunctional aromatic amine, this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes. The three primary amino groups allow for the formation of complex, multi-chromophoric dye structures.

-

RNA Preservation: It has been shown to be effective in preserving RNA in biological samples for analysis.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H412: Harmful to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and incompatible materials such as strong oxidizing agents.

This technical guide provides a solid foundation for understanding the properties and applications of this compound. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

References

- 1. This compound | 548-61-8 | FA137401 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | triphenylmethane dye | CAS# 548-61-8 | InvivoChem [invivochem.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Monitoring Helicase Activity With Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unraveling the Thermal Stability of Tris(4-aminophenyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-aminophenyl)methane is a versatile tripodal amine that serves as a crucial building block in the synthesis of a wide array of polymers, including highly thermally stable polyimides and other advanced materials. Its unique three-dimensional structure imparts desirable properties to the resulting polymers. This technical guide provides a comprehensive overview of the available data on the thermal stability of this compound, details relevant experimental protocols for its analysis, and discusses its role in the development of thermally robust materials. While specific thermogravimetric and calorimetric data for the pure compound is not extensively documented in readily available literature, this guide establishes a framework for its evaluation based on standard analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 548-61-8 |

| Molecular Formula | C₁₉H₁₉N₃ |

| Molecular Weight | 289.37 g/mol [1] |

| Melting Point | 208 °C[1][2] |

| Appearance | White to light yellow to light red powder/crystal |

| Purity | >97.0% (GC) |

Thermal Stability Analysis

Direct and detailed experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifically for this compound is not widely available in the reviewed scientific literature. However, the compound is frequently utilized as a monomer in the synthesis of high-performance polymers known for their exceptional thermal stability. The thermal properties of these derivative polymers provide indirect evidence of the robust nature of the this compound backbone.

While specific data is lacking, a general understanding of the thermal decomposition of aromatic amines suggests that decomposition is likely to initiate at temperatures significantly above its melting point. For a related compound, Tetrakis(4-aminophenyl)methane, a decomposition temperature of 320°C has been reported, which may serve as a preliminary indicator.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the onset of decomposition and the thermal stability limits of the material.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include:

-

T_onset : The initial temperature at which weight loss begins.

-

T_d5 / T_d10 : The temperatures at which 5% and 10% weight loss occurs, respectively. These are common metrics for thermal stability.

-

Residue at high temperature: The amount of material remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and identify any other endothermic or exothermic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. A common heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic melting transition.

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of this compound is depicted in the following diagram.

Role in Thermally Stable Polymers

This compound is a trifunctional amine, which makes it an excellent monomer for creating cross-linked or hyperbranched polymers. When reacted with dianhydrides, it forms polyimides, a class of polymers renowned for their outstanding thermal stability, chemical resistance, and mechanical properties. The rigid, aromatic structure of this compound contributes significantly to the high thermal stability of the resulting polyimide network. The three-dimensional network created by this monomer can restrict thermal motion and increase the energy required for polymer degradation.

Conclusion

While direct, quantitative data on the thermal decomposition of pure this compound is not extensively reported, its chemical structure and application as a precursor for high-performance, thermally stable polymers strongly suggest a high degree of thermal robustness. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to quantitatively determine its thermal stability profile. A comprehensive thermal analysis of this compound would be a valuable contribution to the field of materials science, providing crucial data for the design and synthesis of next-generation advanced polymers.

References

In-Depth Technical Guide: Solubility of Tris(4-aminophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Tris(4-aminophenyl)methane (CAS No. 548-61-8), a key intermediate in various fields including polymer chemistry, materials science, and as a scaffold in drug discovery.[1] Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pH. For drug development professionals, solubility is a crucial parameter as it can significantly impact bioavailability and the choice of formulation excipients.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, data in dimethyl sulfoxide (B87167) (DMSO) and specific aqueous formulations used in biological research has been reported.

| Solvent/System | Temperature | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL (172.78 mM) | Requires sonication to dissolve. The hygroscopic nature of DMSO can affect solubility; using a fresh, unopened container is recommended.[2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL (8.64 mM) | This is a common formulation for in vivo studies. The saturation point was not determined.[2][3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (8.64 mM) | Another formulation for biological assays, where SBE-β-CD is a solubilizing agent. The saturation point was not determined.[2][3] |

| Methanol | Not Specified | Soluble | The exact quantitative value is not specified in the available literature.[4][5] |

| Water | Not Specified | Sparingly Soluble | This compound is generally considered to have low solubility in water.[6] |

| Acidic Aqueous Solutions | Not Specified | Soluble | As an amine-containing compound, it is expected to be soluble in acidic solutions due to the formation of a protonated salt.[6] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for this compound solubility was not found in the reviewed literature, a generalized protocol based on the widely accepted shake-flask method for solid organic compounds is provided below. This method is considered the gold standard for determining equilibrium solubility.[7][8]

General Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. scribd.com [scribd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | triphenylmethane dye | CAS# 548-61-8 | InvivoChem [invivochem.com]

- 4. This compound CAS#: 548-61-8 [m.chemicalbook.com]

- 5. This compound | 548-61-8 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

In-Depth Technical Guide: Tris(4-aminophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and a notable biological activity of Tris(4-aminophenyl)methane. This trifunctional aromatic amine is a versatile building block in organic synthesis and materials science and has been identified as a potential therapeutic agent.

Core Molecular Data

This compound, also known as 4,4',4''-methanetriyltrianiline, is a primary aromatic amine with a triphenylmethane (B1682552) core structure. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉N₃ | [1] |

| Molecular Weight | 289.37 g/mol | [1] |

| CAS Number | 548-61-8 | |

| Melting Point | 208 °C | [1] |

| Appearance | Crystalline powder | |

| Solubility | Soluble in Methanol and DMSO | [2] |

| Storage | Store at room temperature in a dark place under an inert atmosphere. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its nitro precursor, Tris(4-nitrophenyl)methane, followed by the reduction of the nitro groups to amines.

Experimental Protocol 1: Synthesis of Tris(4-nitrophenyl)methane

This procedure involves the formation of a triphenylmethane core followed by nitration.

Materials:

-

Ethyl benzoate (B1203000)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

10 M Hydrochloric acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Hypophosphorous acid

-

Iodine

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Formation of Triphenylmethanol (B194598): A Grignard reagent is first prepared by reacting bromobenzene with magnesium turnings in anhydrous THF. To this, ethyl benzoate is added portion-wise to form triphenylmethanol.

-

Reduction to Triphenylmethane: The crude triphenylmethanol is then reduced to triphenylmethane using hypophosphorous acid and a catalytic amount of iodine.

-

Nitration: The triphenylmethane is carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature to yield Tris(4-nitrophenyl)methane.

Experimental Protocol 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the nitro groups of Tris(4-nitrophenyl)methane to the corresponding amines. This method is adapted from the synthesis of the structurally similar tetrakis(4-aminophenyl)methane.[3]

Materials:

-

Tris(4-nitrophenyl)methane

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

1,4-Dioxane

Procedure:

-

Reaction Setup: Dissolve Tris(4-nitrophenyl)methane in ethanol in a round-bottom flask.[3]

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the solution.[3]

-

Reflux: Heat the reaction mixture to reflux for several hours.[3]

-

Workup: After cooling, remove the ethanol under reduced pressure. The resulting mixture is treated to hydrolyze tin salts, and the crude product is filtered.[3]

-

Purification: The solid product is purified by recrystallization, for example, from 1,4-dioxane, to yield pure this compound.[3]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Biological Activity: Inhibition of HCV Helicase

This compound has been identified as a weak inhibitor of the Hepatitis C Virus (HCV) NS3 helicase.[2] The NS3 helicase is an essential enzyme for HCV replication, as it unwinds the viral RNA genome, a process that requires energy from ATP hydrolysis.[4] Triphenylmethane derivatives represent a class of compounds that can interfere with this vital process.

Mechanism of Action

The HCV NS3 helicase functions by binding to the viral RNA and, through a series of conformational changes driven by ATP hydrolysis, moves along the nucleic acid to separate the duplex strands.[4] Inhibitors like this compound are thought to bind to the helicase, potentially at an allosteric site or in a way that competes with RNA or ATP binding, thereby preventing the unwinding of the RNA.[5][6] This inhibition of helicase activity disrupts the viral replication cycle.

The diagram below conceptualizes the inhibitory action of this compound on the HCV NS3 helicase.

Caption: Inhibition of HCV NS3 Helicase by this compound.

References

- 1. This compound | 548-61-8 | FA137401 [biosynth.com]

- 2. This compound | 548-61-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. HCV Helicase: Structure, Function, and Inhibition - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-based discovery of triphenylmethane derivatives as inhibitors of hepatitis C virus helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting Point of Tris(4-aminophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of Tris(4-aminophenyl)methane (CAS No. 548-61-8), a key intermediate in various fields including organic synthesis, materials science, and medicinal chemistry.[1] This document outlines the physical and chemical properties of the compound, presents a detailed experimental protocol for melting point determination, and discusses its thermal characteristics.

Core Compound Properties

This compound is a trifunctional aromatic amine with the chemical formula C₁₉H₁₉N₃.[2][3] Its structure, consisting of three aminophenyl groups attached to a central methane (B114726) carbon, makes it a valuable building block for synthesizing complex molecules such as dendrimers, hyperbranched polymers, and advanced porous materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 548-61-8 | [2][3][4] |

| Molecular Formula | C₁₉H₁₉N₃ | [2] |

| Molecular Weight | 289.38 g/mol | [3][4] |

| Melting Point | 208 °C | [2][3][5] |

| Appearance | White to very pale yellow solid | [3] |

Melting Point Determination: An Experimental Protocol

The melting point of a pure crystalline solid is a sharp, well-defined physical property that is invaluable for identification and purity assessment.[6] For this compound, the established melting point is 208 °C.[2][3][5] The following is a detailed protocol for its determination using the capillary method, a standard technique in organic chemistry.[6][7]

Materials and Equipment:

-

This compound sample (ensure it is dry and finely powdered)

-

Melting point apparatus (e.g., Büchi MP-1, Mel-Temp, or similar)[7]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not finely powdered)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[8]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[9] The packed sample height should be approximately 2-3 mm.[9]

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (208 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.

-

Once the temperature is within this range, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[6][8]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as the range between these two temperatures. For a pure sample of this compound, this range should be narrow (e.g., 207.5-208.5 °C).

-

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Thermal Stability and Decomposition

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and drug development.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |

Safety and Handling

This compound has associated hazard and precautionary statements that should be observed for safe handling.

Table 3: Safety Information for this compound

| GHS Hazard Statements | GHS Precautionary Statements | Reference |

| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][4] |

| H412: Harmful to aquatic life with long lasting effects. | P272: Contaminated work clothing should not be allowed out of the workplace. | [2] |

| P273: Avoid release to the environment. | [2] | |

| P280: Wear protective gloves. | [2] | |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | [2] | |

| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. | [2] | |

| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [2] |

Signaling Pathway Analogy for Safety Precautions

Caption: Logical flow from hazard identification to preventative and response measures.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 548-61-8 | FA137401 [biosynth.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 548-61-8 [sigmaaldrich.com]

- 5. This compound | 548-61-8 [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

Commercial Suppliers and Technical Applications of Tris(4-aminophenyl)methane: A Guide for Researchers

For researchers, scientists, and drug development professionals, Tris(4-aminophenyl)methane is a versatile triphenylmethane (B1682552) dye with significant applications in materials science and medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental protocols for its primary applications.

This compound, also known as 4,4',4''-methylidynetris(aniline) or Leucopararosaniline, is a trifunctional aromatic amine that serves as a critical building block in the synthesis of complex polymers and as a scaffold in the development of novel therapeutic agents. Its unique structure allows it to act as a branching point, leading to the formation of three-dimensional molecular architectures.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, typically as a crystalline powder. The purity and available quantities can vary, so it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| TCI America (via Fisher Scientific) | ≥97.0% (GC, T) | 1 g, 5 g | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Crystalline Powder |

| Biosynth | High-quality reference standard | Custom quantities | 548-61-8 | C₁₉H₁₉N₃ | 289.37 | Solid |

| Taskcm | High Purity | 1 g, 5 g | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Not Specified |

| MedchemExpress | ≥98.0% | Custom quantities | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Solid |

| MyBioSource.com | 98.00% | 5 mg | 548-61-8 | C₁₉H₁₉N₃ | 289.37 | Solid Powder |

| ChemicalBook | 98% | Milligrams to Kilograms | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Not Specified |

| Lab Pro Inc. | Min. 97.0% (GC, T) | 5 g | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Solid |

| CD Bioparticles | High Purity | Custom quantities | 548-61-8 | C₁₉H₁₉N₃ | 289.38 | Not Specified |

Key Applications and Experimental Protocols

This compound's trifunctional nature makes it an ideal monomer for creating cross-linked polymers such as polyimides and for forming the nodes of covalent organic frameworks (COFs). In the realm of drug discovery, it has been identified as a scaffold for developing inhibitors of the hepatitis C virus (HCV) helicase.

Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides using this compound typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.[1][2]

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Formation:

-

In a dry, nitrogen-purged flask, dissolve this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) to the stirred solution at room temperature.

-

Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Heat the film in a vacuum oven using a stepwise temperature ramp, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and form the polyimide.

-

Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride (B1165640) and pyridine. Stir the mixture at room temperature for several hours, followed by gentle heating (e.g., 100°C for 2 hours) to complete the imidization. Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.

-

Synthesis of Covalent Organic Frameworks (COFs)

COFs are a class of porous crystalline polymers with ordered structures, which are synthesized from organic building blocks. This compound can serve as a triangular node in the construction of 2D or 3D COFs.[3][4] Solvothermal and interfacial synthesis are common methods for COF formation.

Experimental Protocol: Solvothermal Synthesis of a COF

-

To a Pyrex tube, add this compound and a complementary linker molecule (e.g., a dialdehyde (B1249045) such as terephthalaldehyde) in a suitable solvent mixture, which often includes an acid catalyst (e.g., a mixture of dioxane, mesitylene, and aqueous acetic acid).

-

Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the product extensively with an organic solvent (e.g., acetone) and dry under vacuum to obtain the purified COF.

Inhibition of HCV Helicase

This compound and its derivatives have been investigated as potential inhibitors of the hepatitis C virus (HCV) NS3 helicase, an enzyme essential for viral replication.[5][6] The inhibitory activity can be assessed using a fluorescence resonance energy transfer (FRET)-based helicase assay.

Experimental Protocol: FRET-Based HCV Helicase Assay

-

Assay Components:

-

Purified recombinant HCV NS3 helicase.

-

A dual-labeled nucleic acid substrate (e.g., a DNA or RNA duplex with a fluorophore and a quencher on opposite strands).

-

Assay buffer containing ATP.

-

This compound or its derivatives dissolved in DMSO.

-

-

Procedure:

-

In a microplate, combine the helicase enzyme and the test compound at various concentrations.

-

Initiate the unwinding reaction by adding the FRET-labeled nucleic acid substrate and ATP.

-

As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

-

Monitor the change in fluorescence over time using a plate reader.

-

The inhibitory effect of the compound is determined by the reduction in the rate of fluorescence increase compared to a control without the inhibitor.

-

Safety and Handling

This compound is sensitive to air and light and should be stored accordingly. It is recommended to handle the compound in an inert atmosphere where possible. As with all chemicals, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. azom.com [azom.com]

- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Organic Frameworks in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-based discovery of triphenylmethane derivatives as inhibitors of hepatitis C virus helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tris(4-aminophenyl)methane as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-aminophenyl)methane (TAPM) is a trifunctional primary amine with a unique three-dimensional structure, making it a valuable crosslinking agent in polymer chemistry. Its three reactive amine groups, extending from a central methane (B114726) core, allow for the formation of highly branched and crosslinked polymer networks.[1][2] This structure imparts desirable properties to materials, including enhanced thermal stability, mechanical strength, and chemical resistance. These application notes provide an overview of the use of TAPM as a crosslinking agent in epoxy resins and for the synthesis of hyperbranched polyamides, including detailed experimental protocols and expected material properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 548-61-8 | [3] |

| Molecular Formula | C₁₉H₁₉N₃ | [3] |

| Molecular Weight | 289.38 g/mol | [3] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 208 °C | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like NMP, DMF, THF, and CHCl₃. | [3] |

Applications in Polymer Crosslinking

This compound is a versatile crosslinking agent for various polymer systems. Its trifunctionality is key to creating three-dimensional networks that significantly modify the properties of the original polymer.

Crosslinking of Epoxy Resins

TAPM can be used as a curing agent for epoxy resins, where the primary amine groups react with the epoxide rings of the epoxy prepolymer. This reaction forms a rigid, crosslinked thermoset with high thermal and chemical resistance. The high functionality of TAPM contributes to a high crosslink density, which enhances the mechanical properties of the cured resin.[3][5]

Synthesis of Hyperbranched Polyamides

In the synthesis of hyperbranched polyamides, TAPM can act as the core (a B3 type monomer) that reacts with A2 type monomers, such as diacyl chlorides. This polycondensation reaction leads to the formation of a highly branched, three-dimensional polyamide structure. Such polymers are known for their lower viscosity and higher solubility compared to their linear analogues, making them suitable for applications in coatings, additives, and drug delivery systems.[6][7]

Experimental Protocols

Protocol 1: Crosslinking of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

This protocol describes the process for using this compound as a curing agent for a standard DGEBA-based epoxy resin.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

-

This compound (TAPM)

-

Solvent (e.g., acetone, optional for viscosity reduction)

-

Mold for casting

Procedure:

-

Preparation of the Resin Mixture:

-

Calculate the stoichiometric amount of TAPM required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of TAPM is its molecular weight divided by the number of active hydrogens (in this case, 6).

-

Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

-

In a clean, dry beaker, weigh the appropriate amount of DGEBA resin.

-

Add the calculated amount of TAPM to the resin.

-

If desired, add a small amount of solvent to further reduce viscosity.

-

Thoroughly mix the components using a mechanical stirrer until a homogeneous mixture is obtained.

-

-

Degassing:

-

Place the beaker containing the mixture in a vacuum oven at 60°C.

-

Apply vacuum to degas the mixture and remove any entrapped air bubbles. Continue until bubbling ceases.

-

-

Casting and Curing:

-

Pour the degassed mixture into a preheated mold.

-

Cure the resin in an oven using a staged curing cycle. A typical cycle might be:

-

1 hour at 80°C

-

2 hours at 120°C

-

1 hour at 150°C

-

-

Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

-

Characterization:

The cured epoxy resin can be characterized for its thermal and mechanical properties.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Tensile Testing: To measure tensile strength, modulus, and elongation at break.

Protocol 2: Synthesis of a Hyperbranched Polyamide

This protocol details the synthesis of a hyperbranched polyamide using this compound and a diacyl chloride.

Materials:

-

This compound (TAPM)

-

Terephthaloyl chloride (or another diacyl chloride)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Reaction Setup:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in NMP.

-

Add pyridine to the solution to act as an acid scavenger.

-

Cool the flask in an ice bath to 0-5°C.

-

-

Polycondensation:

-

Dissolve the diacyl chloride in NMP in a separate flask.

-

Slowly add the diacyl chloride solution dropwise to the stirred TAPM solution under a nitrogen atmosphere.

-

Maintain the temperature at 0-5°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

-

Precipitation and Purification:

-

Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the hyperbranched polyamide.

-

Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomers and byproducts.

-

Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

-

Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and determine the degree of branching.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

-

DSC and TGA: To analyze thermal properties.

Quantitative Data and Expected Properties

The use of TAPM as a crosslinking agent is expected to significantly enhance the thermal and mechanical properties of polymers. The following tables provide a summary of typical properties observed in polymer systems analogous to those crosslinked with TAPM.

Table 1: Thermal and Mechanical Properties of Epoxy Resins Cured with Amine Agents

| Curing Agent | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Aliphatic Amine | 80 - 120 | 50 - 80 | 2.5 - 3.5 |

| Aromatic Amine (e.g., TAPM) | 150 - 220 | 70 - 100 | 3.0 - 4.5 |

Note: Data is representative of aromatic amine cured epoxy systems and serves as an expected range for TAPM-cured resins.

Table 2: Properties of Hyperbranched Polyamides (Synthesized with Triamine Monomers)

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) (°C) | 200 - 280 |

| 5% Weight Loss Temperature (°C) | > 450 |

| Inherent Viscosity (dL/g) | 0.4 - 1.0 |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) |

Note: This data is based on hyperbranched polyamides synthesized using various triamine monomers and provides an expected performance profile for TAPM-based systems.[4]

Visualizations

Experimental Workflow for Epoxy Resin Crosslinking

Caption: Workflow for epoxy resin crosslinking with TAPM.

Synthesis of Hyperbranched Polyamide

Caption: Synthesis workflow for hyperbranched polyamide using TAPM.

Structure-Property Relationship in Crosslinked Polymers

Caption: Influence of TAPM on polymer properties.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and properties of hyperbranched polyimides derived from tetra-amine and long-chain aromatic dianhydrides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. dspace.ncl.res.in [dspace.ncl.res.in]

- 4. www2.ictp.csic.es [www2.ictp.csic.es]

- 5. Multi-functional and Specialty Epoxy Resins [old.westlakeepoxy.com]

- 6. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]

Application Notes and Protocols: Tris(4-aminophenyl)methane in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-aminophenyl)methane is a versatile triphenylmethane (B1682552) derivative that serves as a valuable building block in the synthesis of a diverse range of dyes.[1][2][3] Its unique trifunctional aromatic amine structure allows for the creation of complex, multi-chromophoric systems, including star-shaped azo dyes and substituted triphenylmethane dyes. This document provides detailed application notes and experimental protocols for the synthesis of dyes utilizing this compound as a key precursor.

Introduction

This compound, also known as leucopararosaniline, possesses a C3-symmetric core with three primary aromatic amine functionalities.[3] This architecture makes it an ideal candidate for synthesizing molecules with a central core and multiple radiating arms, a topology of significant interest in materials science and medicinal chemistry. The primary applications in dye synthesis revolve around two main strategies:

-

Synthesis of Star-Shaped Azo Dyes: The three primary amino groups can be simultaneously diazotized and subsequently coupled with various aromatic compounds (coupling components) to form tris-azo dyes. This approach allows for the creation of dyes with high molar absorptivity and unique photophysical properties.

-

Synthesis of Substituted Triphenylmethane Dyes: The leuco form of the dye, this compound itself, can be chemically modified at the amino groups and then oxidized to yield intensely colored triphenylmethane dyes.

These synthetic routes open avenues for developing novel colorants, functional materials, and probes for biological applications.

Applications in Dye Synthesis

The unique structural attributes of this compound lend themselves to several applications in the field of dye chemistry:

-

Textile Dyes: The ability to introduce multiple chromophores can lead to dyes with high color strength and potentially good fastness properties.

-

Functional Dyes: The star-shaped architecture can be exploited to create dyes with applications in non-linear optics, organic light-emitting diodes (OLEDs), and as sensors.

-

Biological Stains and Probes: The triphenylmethane scaffold is a well-established platform for biological stains. Modification of the parent structure allows for the tuning of spectral properties and biological targeting.

Experimental Protocols

Protocol 1: Synthesis of a Star-Shaped Tris-Azo Dye

This protocol describes a representative synthesis of a star-shaped tris-azo dye by the diazotization of this compound followed by coupling with a phenolic compound, such as 2-naphthol (B1666908).

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Step 1: Diazotization of this compound

-

In a 250 mL beaker, dissolve 2.89 g (0.01 mol) of this compound in 50 mL of distilled water containing 10 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of 2.10 g (0.03 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the tris-diazonium salt of this compound.

Step 2: Coupling Reaction

-

In a separate 500 mL beaker, dissolve 4.32 g (0.03 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold tris-diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A brightly colored precipitate of the tris-azo dye will form immediately.

-

Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Filter the precipitated dye using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

Characterization:

The synthesized dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum (λmax) and by FT-IR and NMR spectroscopy to confirm its chemical structure.

Protocol 2: General Procedure for the Synthesis of a Substituted Triphenylmethane Dye

This protocol outlines a general method for the synthesis of a triphenylmethane dye starting from this compound as the leuco base, followed by oxidation.

Materials:

-

This compound (leuco base)

-

Appropriate alkylating or arylating agent (e.g., alkyl halide, aryl halide with a suitable catalyst)

-

Oxidizing agent (e.g., manganese dioxide, lead(IV) oxide, or chloranil)

-

Suitable solvent (e.g., acetic acid, ethanol)

-

Acid (e.g., hydrochloric acid, sulfuric acid) for salt formation

Procedure:

Step 1: N-Functionalization of the Leuco Base (Optional)

-

The primary amino groups of this compound can be functionalized through standard N-alkylation or N-arylation reactions to introduce substituents that can modulate the color and properties of the final dye. This step is optional and depends on the desired final product.

Step 2: Oxidation to the Dyestuff

-

Dissolve the this compound (or its N-substituted derivative) in a suitable solvent such as glacial acetic acid.

-

Add a stoichiometric amount of a suitable oxidizing agent (e.g., manganese dioxide) portion-wise with stirring.

-

The reaction mixture will develop an intense color, indicating the formation of the triphenylmethane dye.

-

The reaction can be gently heated to ensure completion. Monitor the reaction by thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Once the oxidation is complete, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude dye is collected by filtration and washed with water.

-

The dye can be further purified by recrystallization or by converting it to a salt (e.g., hydrochloride) by treatment with the corresponding acid, followed by recrystallization.

Data Presentation

The following table provides hypothetical quantitative data for a representative tris-azo dye synthesized from this compound and 2-naphthol, as described in Protocol 1. This data is for illustrative purposes, as specific experimental values were not available in the searched literature.

| Dye Name | Core Moiety | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Tris-[4-((2-hydroxynaphthyl)azo)phenyl]methane | This compound | 2-Naphthol | Ethanol | ~520 | > 60,000 (estimated) |

Visualizations

Caption: Workflow for the synthesis of a star-shaped tris-azo dye.

Caption: Synthetic pathways for dyes from this compound.

References

Application Notes and Protocols: Tris(4-aminophenyl)methane as a Monomer for Hyperbranched Polyimides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-aminophenyl)methane is a trifunctional amine monomer that serves as a valuable building block for the synthesis of hyperbranched polyimides. These polymers are characterized by their three-dimensional, globular architecture, which imparts unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear counterparts. These characteristics make them attractive for a variety of high-performance applications, including gas separation membranes, dielectric materials, and advanced coatings.

The synthesis of hyperbranched polyimides from this compound typically proceeds via a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature. Subsequent thermal or chemical imidization leads to the formation of the final hyperbranched polyimide. The properties of the resulting polymer can be tailored by the choice of dianhydride and the control of the polymerization conditions.

Synthesis of Hyperbranched Polyimides

The following section details the synthesis of hyperbranched polyimides using this compound as the triamine monomer (B3 type) and various aromatic dianhydrides (A2 type). The reaction results in a highly branched polymer structure. A close analog, tris(4-aminophenyl)amine (B13937) (TAPA), has been successfully used to synthesize hyperbranched polyimides, and the protocols described below are based on these established methods.[1][2]

Reactants:

-

Triamine (B3 Monomer): this compound

-

Dianhydrides (A2 Monomers):

-

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

3,3',4,4'-diphenylsulfonetetracarboxylic dianhydride (DSDA)

-

Pyromellitic dianhydride (PMDA)

-

General Synthesis Procedure (Two-Step Method):

The synthesis involves the initial formation of a poly(amic acid) followed by cyclodehydration to the polyimide.[3] The order of monomer addition can be varied to control the nature of the terminal groups of the hyperbranched polymer.

-

Manner 1 (Amine-terminated): A solution of the dianhydride is added to a solution of this compound.[2]

-

Manner 2 (Anhydride-terminated): A solution of this compound is added to a solution of the dianhydride.[2]

Experimental Protocol: Synthesis of Amine-Terminated Hyperbranched Polyimide (e.g., 6FDA-TAMP)

This protocol is adapted from the synthesis of hyperbranched polyimides using the closely related monomer tris(4-aminophenyl)amine (TAPA).[2]

Materials:

-

This compound (TAMP)

-

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

Monomer Preparation: Ensure both TAMP and 6FDA are dried under vacuum before use to remove any moisture.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc to achieve a desired concentration (e.g., 10-15 wt%).

-

Poly(amic acid) Formation: While stirring the TAMP solution vigorously at room temperature, slowly add a solution of an equimolar amount of 6FDA dissolved in anhydrous DMAc. The slow addition is crucial to prevent gelation.

-

Polymerization: Continue the reaction at room temperature under an inert atmosphere for 24 hours to ensure the formation of the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization progresses.

-

Imidization (Thermal):

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in a vacuum oven using a stepwise temperature program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to effect the cyclodehydration to the polyimide.

-

-

Imidization (Chemical):

-

To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride (B1165640) and pyridine.

-

Stir the mixture at room temperature for several hours, followed by gentle heating (e.g., 50°C) to complete the imidization.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, filter, and dry the polymer.

-

-

Purification: The obtained polyimide can be further purified by re-dissolving it in a suitable solvent and re-precipitating it.

Characterization of Hyperbranched Polyimides

The synthesized hyperbranched polyimides can be characterized by various analytical techniques to determine their structure, molecular weight, and physical properties.

| Characterization Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the completion of imidization by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹ for C=O stretching). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the polymer and to estimate the degree of branching.[2] |

| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.[2] |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide by determining the decomposition temperature (Td). |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. |

| Solubility Tests | To assess the solubility of the hyperbranched polyimide in various organic solvents. |

| Mechanical Testing | To evaluate the mechanical properties of polyimide films, such as tensile strength, elongation at break, and Young's modulus. |

Properties of Hyperbranched Polyimides from Triamine Monomers

The properties of hyperbranched polyimides are highly dependent on the dianhydride used in the synthesis. The following table summarizes the properties of hyperbranched polyimides synthesized from tris(4-aminophenyl)amine (TAPA), a close structural analog of this compound. These values provide an expected range for the properties of this compound-based polyimides.

| Dianhydride | Polymer | Tg (°C) | Td (5% weight loss, °C) | Solubility |

| 6FDA | TAPA-6FDA | ~310 | >500 | Soluble in NMP, DMAc, DMF, THF |

| DSDA | TAPA-DSDA | ~330 | >500 | Soluble in NMP, DMAc, DMF |

| PMDA | TAPA-PMDA | >400 | >500 | Insoluble |

Data adapted from studies on TAPA-based hyperbranched polyimides.[2]

Potential Applications

The unique structure of hyperbranched polyimides derived from this compound leads to several potential high-performance applications:

-